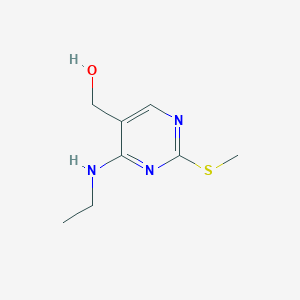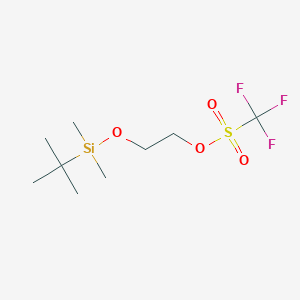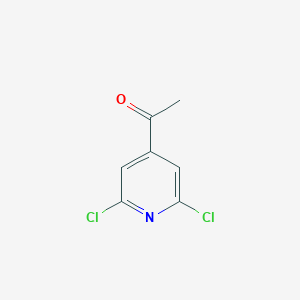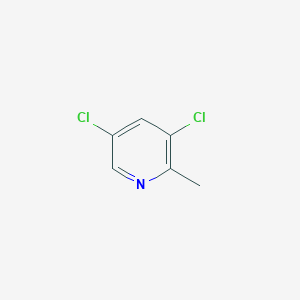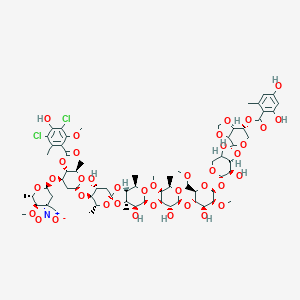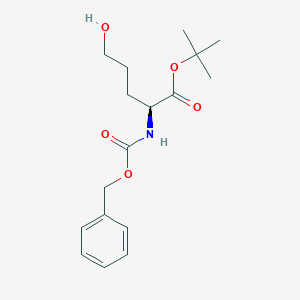
(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-hydroxypentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-hydroxypentanoate is a compound that belongs to the class of tert-butyloxycarbonyl (Boc)-protected amino acids. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group serves as a protecting group for the amino function, preventing it from reacting under certain conditions, which is crucial in multi-step synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-hydroxypentanoate typically involves the protection of the amino group of an amino acid with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
On an industrial scale, the production of Boc-protected amino acids, including this compound, follows similar principles but is optimized for higher yields and efficiency. This often involves the use of automated synthesis equipment and continuous flow reactors to ensure consistent product quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-hydroxypentanoate can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Coupling Reactions: The compound can participate in peptide coupling reactions, where the amino group reacts with carboxyl groups of other amino acids to form peptide bonds.
Common Reagents and Conditions
Major Products
Wissenschaftliche Forschungsanwendungen
(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-hydroxypentanoate is widely used in scientific research, particularly in the fields of:
Wirkmechanismus
The mechanism of action of (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-hydroxypentanoate primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino function during various chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-4-oxobutanoate
- (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate
Uniqueness
(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-hydroxypentanoate is unique due to its specific structure, which includes a hydroxyl group on the pentanoate chain. This hydroxyl group can participate in additional chemical reactions, providing more versatility in synthetic applications compared to similar compounds .
Eigenschaften
IUPAC Name |
tert-butyl (2S)-5-hydroxy-2-(phenylmethoxycarbonylamino)pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5/c1-17(2,3)23-15(20)14(10-7-11-19)18-16(21)22-12-13-8-5-4-6-9-13/h4-6,8-9,14,19H,7,10-12H2,1-3H3,(H,18,21)/t14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQJOTOXDQAJLI-AWEZNQCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCO)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCCO)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561698 |
Source


|
| Record name | tert-Butyl N-[(benzyloxy)carbonyl]-5-hydroxy-L-norvalinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124620-51-5 |
Source


|
| Record name | tert-Butyl N-[(benzyloxy)carbonyl]-5-hydroxy-L-norvalinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

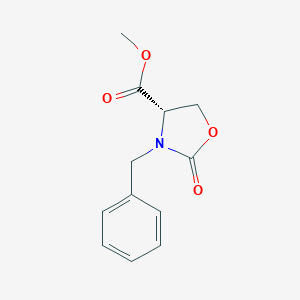
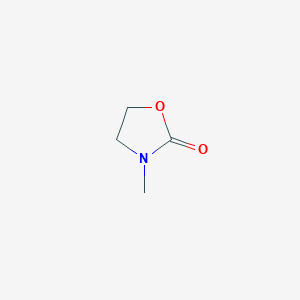
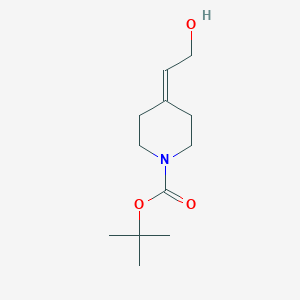
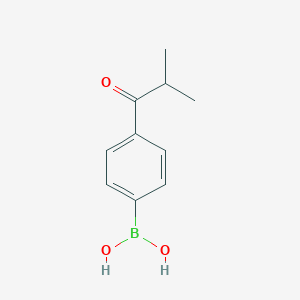
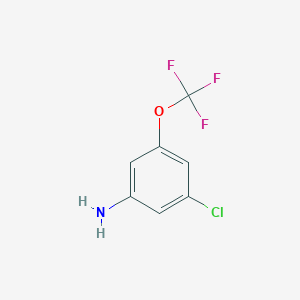
![1-Propanol, 3-[(chloromethyl)dimethylsilyl]-](/img/structure/B180322.png)
